Ethyl 6-oxo-1,2-diazinane-4-carboxylate

Description

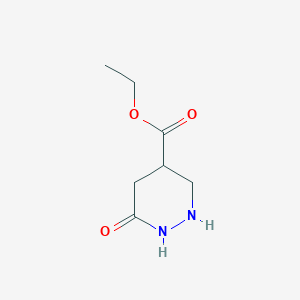

Ethyl 6-oxo-1,2-diazinane-4-carboxylate is a heterocyclic organic compound belonging to the diazinane family. Its structure comprises a six-membered 1,2-diazinane ring (a saturated pyridazine derivative) with two nitrogen atoms at positions 1 and 2. A ketone group is present at position 6, and an ethyl ester moiety is attached to position 4 (Figure 1).

Propriétés

IUPAC Name |

ethyl 6-oxodiazinane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-2-12-7(11)5-3-6(10)9-8-4-5/h5,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEDWYFLFMRNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)NNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-1,2-diazinane-4-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

- Ethyl acetoacetate is reacted with hydrazine hydrate in the presence of an acid catalyst.

- The reaction mixture is heated to promote the formation of the diazinane ring.

- The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-oxo-1,2-diazinane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products:

- Oxidation products include various oxo derivatives.

- Reduction products include hydroxylated compounds.

- Substitution reactions yield a wide range of functionalized derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 6-oxo-1,2-diazinane-4-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Ethyl 6-oxo-1,2-diazinane-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Structural Analogs: Ester Derivatives

The closest structural analogs of Ethyl 6-oxo-1,2-diazinane-4-carboxylate are its methyl ester counterpart, Mthis compound (CAS 89640-81-3, MFCD00243485), and other ester-substituted diazinanes. Key differences lie in the ester alkyl chain length, which influences molecular weight, solubility, and reactivity (Table 1).

Table 1: Comparison of Ethyl and Mthis compound

The methyl analog is better characterized, with documented identifiers (e.g., AGN-PC-09OG8R, MolPort-002-879-777) . Both compounds share the same diazinane backbone and ketone group, but the ethyl ester’s longer alkyl chain likely reduces polarity, impacting crystallization behavior and biological membrane permeability.

Crystallographic and Computational Studies

While neither compound’s crystal structure is explicitly detailed in available literature, the SHELX program suite (e.g., SHELXL, SHELXS) is widely used for refining small-molecule structures. If crystallized, these diazinanes would require such tools for resolving bond lengths, angles, and conformational analysis.

Research Findings and Data Gaps

- Synthetic Routes : Neither compound’s synthesis is described in the provided evidence, though standard esterification of a diazinane carboxylic acid intermediate is plausible.

- Biological Activity: No data exist for this compound. The methyl analog’s identifiers (e.g., CTK6J1097 ) suggest commercial availability for screening, but published results are absent.

- Thermal Stability : Predicted decomposition temperatures for both compounds remain unstudied, though differential scanning calorimetry (DSC) would clarify stability differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.